molecular formula C18H16FN3O B4514718 6-(4-fluorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

6-(4-fluorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

Cat. No.: B4514718
M. Wt: 309.3 g/mol
InChI Key: MISGJIKOJKDANV-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine is a pyridazine derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group at the 6-position and a 4-methoxybenzylamine moiety at the 3-position. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which influence its electronic properties and biological interactions .

The molecular formula of this compound is C₁₈H₁₆FN₃O, with a molecular weight of 309.34 g/mol. Its structural uniqueness lies in the synergistic combination of fluorine (enhancing lipophilicity and metabolic stability) and methoxy groups (improving solubility and hydrogen-bonding capacity), which may optimize pharmacokinetic profiles compared to simpler analogs .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-23-16-8-2-13(3-9-16)12-20-18-11-10-17(21-22-18)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISGJIKOJKDANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Attachment of the 4-methoxybenzyl group: This can be done through a reductive amination reaction where the pyridazine derivative is reacted with 4-methoxybenzaldehyde in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The presence of fluorine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations:

Bromine’s larger atomic radius may hinder binding to compact active sites compared to fluorine . Methoxy Positioning: The 4-methoxy group on the benzyl moiety in the target compound enhances solubility compared to non-polar analogs (e.g., 6-phenylpyridazin-3-amine) .

Core Modifications :

  • Pyridazine vs. Pyrimidine: Compounds like 5-(3-fluorophenyl)pyrimidin-2-amine (pyrimidine core) exhibit distinct electronic profiles due to nitrogen positioning, leading to different binding affinities. Pyridazines generally show stronger dipole interactions with polar enzyme pockets .

Physicochemical Properties

Property Target Compound 6-(4-Bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine 6-Phenylpyridazin-3-amine
Molecular Weight (g/mol) 309.34 358.2 198.22
LogP (Predicted) 3.2 3.8 2.1
Hydrogen Bond Acceptors 4 4 3
Aromatic Rings 3 3 2

Notes:

  • Higher logP values in halogenated derivatives correlate with increased membrane permeability but may reduce aqueous solubility .
  • The target compound’s balanced logP (3.2) suggests favorable bioavailability compared to brominated (3.8) or non-substituted (2.1) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-fluorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine
Reactant of Route 2
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6-(4-fluorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

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